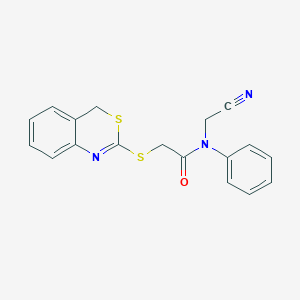

2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide: is a complex organic compound characterized by its unique benzothiazinyl and phenylacetamide moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 4H-3,1-benzothiazin-2-thiol with N-(cyanomethyl)-N-phenylacetamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinyl ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide exhibits several biological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial properties against various strains of bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. The compound's ability to modulate signaling pathways associated with cell growth and apoptosis is a focal point of ongoing research.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in various therapeutic areas:

- Infectious Diseases : Its antimicrobial properties make it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

- Cancer Therapy : With further optimization and understanding of its mechanism, this compound could be developed into a novel anticancer agent.

- Chronic Inflammatory Conditions : Its anti-inflammatory effects suggest possible applications in treating conditions such as arthritis or inflammatory bowel disease .

Case Studies

Several case studies have documented the efficacy of benzothiazine derivatives similar to this compound:

Wirkmechanismus

The mechanism of action of 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The benzothiazinyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites of proteins, affecting their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

- 4H-3,1-benzothiazin-2-yl 4-chlorophenyl ether

- Ethyl [(6-chloro-4-phenyl-4H-3,1-benzothiazin-2-yl)sulfanyl]acetate

Comparison: Compared to similar compounds, 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide is unique due to the presence of both the benzothiazinyl and phenylacetamide moieties. This dual functionality allows for a broader range of chemical reactions and biological interactions. The nitrile group also provides additional reactivity, making it a versatile compound for various applications.

Biologische Aktivität

The compound 2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide is a derivative of benzothiazine with potential biological activities. This article reviews its synthesis, biological activity, and structure-activity relationships (SAR) based on diverse scientific studies.

Synthesis

The synthesis of this compound involves multiple steps, primarily focusing on the cyclization of 2-[(cyanomethyl)sulfanyl]phenyl isothiocyanate . This method has been shown to yield various derivatives efficiently, showcasing the versatility of benzothiazine-based compounds in medicinal chemistry .

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to This compound have been evaluated for their effectiveness against various bacterial strains. In vitro studies have demonstrated promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating their potential as antibacterial agents .

Antinociceptive Effects

The compound has also been investigated for its antinociceptive properties. Studies involving animal models have shown that certain benzothiazine derivatives can effectively alleviate pain, suggesting their potential use in pain management therapies. The mechanism of action is believed to involve the inhibition of specific enzymes related to pain pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Variations in substituents on the aromatic ring significantly influence the potency and selectivity of these compounds. For example, introduction of electron-withdrawing groups has been associated with enhanced antibacterial activity. A comparative analysis of various derivatives indicates that modifications at specific positions can lead to improved efficacy against targeted pathogens .

| Compound | Substituent | MIC (µg/mL) | Activity |

|---|---|---|---|

| A1 | 4-F | 156.7 | Antibacterial |

| A2 | 4-Cl | 179.2 | Antibacterial |

| A3 | 4-Br | 194.9 | Antibacterial |

| A4 | H | 230.5 | Less active |

Case Studies

-

Antibacterial Activity Against Xanthomonas spp.:

In a study assessing the antibacterial effects of various phenylacetamide derivatives, A1 exhibited the lowest MIC against Xanthomonas oryzae, indicating its potential as a lead compound for developing new antibacterial agents . -

Analgesic Activity:

Another study focused on the analgesic effects of benzothiazine derivatives found that certain compounds significantly reduced pain responses in rodent models, further supporting their therapeutic potential in pain management .

Eigenschaften

IUPAC Name |

2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(cyanomethyl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS2/c19-10-11-21(15-7-2-1-3-8-15)17(22)13-24-18-20-16-9-5-4-6-14(16)12-23-18/h1-9H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGTWVMBIZEPIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N=C(S1)SCC(=O)N(CC#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.